REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[CH3:5][C:6]1([CH3:12])[CH2:10][CH2:9][C:8](=[O:11])[CH2:7]1>C1COCC1>[CH3:5][C:6]1([CH3:12])[CH2:10][CH2:9][C:8]([CH:1]=[CH2:2])([OH:11])[CH2:7]1
|
Name
|
|
Quantity
|
245 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC1)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 5-10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% AcOH (150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled bulb-to-bulb
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC1)(O)C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |